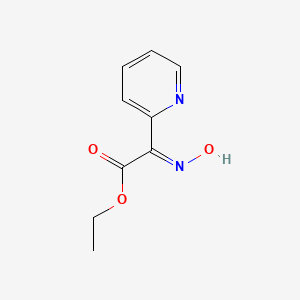

Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate

描述

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader historical evolution of oxime chemistry, which gained prominence following seminal discoveries in the mid-20th century. The foundational work by Wilson and colleagues in the 1950s demonstrated that cholinesterase inhibition by organophosphates could be reversed by hydroxamic acid and other oxime derivatives, establishing oximes as powerful antidotes. This breakthrough was further extended in 1958 by Grob and colleagues, who reported novel oximes including pyridine-2-aldoxime or pralidoxime as adjuncts to atropine for reversing neuromuscular blocks due to organophosphate poisoning. The systematic exploration of pyridine-containing oximes gained momentum as researchers recognized their potential in both therapeutic applications and synthetic chemistry.

The specific compound this compound emerged from subsequent research focused on developing versatile oxime derivatives that could serve dual purposes in medicinal chemistry and organic synthesis. The compound's registration in chemical databases, including its assignment of Chemical Abstracts Service number 71721-67-0, reflects its formal recognition within the scientific community. The development of this particular oxime ester represents an evolution from simpler oxime structures toward more complex derivatives that incorporate both the beneficial properties of pyridine rings and the synthetic utility of ester functionalities.

Significance in Organic Chemistry

This compound occupies a position of considerable importance in organic chemistry due to its multifunctional nature and broad synthetic applications. The compound serves as a versatile intermediate in organic synthesis, particularly excelling in the development of pharmaceuticals and the synthesis of compounds with potential therapeutic properties. Its molecular architecture allows it to function as a building block for creating complex molecules, with particular utility in the preparation of heterocyclic compounds that are prevalent in modern drug development.

Table 1: Key Molecular Properties of this compound

The compound's significance extends beyond its role as a synthetic intermediate to its applications in peptide chemistry, where it functions as a coupling reagent. Research has demonstrated that this compound can facilitate racemization-free reactions when employed as a coupling agent in peptide bond formation. This property is particularly valuable in the synthesis of complex peptides where maintaining stereochemical integrity is crucial for biological activity. The mechanism involves activation of carboxylic acids to form mixed anhydrides that subsequently react with amines to form peptide bonds without the unwanted racemization that can occur with other coupling methods.

Evolution of Research Interest

The research interest in this compound has evolved significantly since its initial development, reflecting broader trends in pharmaceutical research and synthetic methodology. Early investigations focused primarily on understanding the compound's basic chemical properties and establishing its synthetic utility. As researchers gained deeper insights into its reactivity patterns and potential applications, interest expanded to encompass its role in developing novel therapeutic agents and its utility in advanced synthetic transformations.

Contemporary research has particularly emphasized the compound's applications in agrochemical research, where it serves as a precursor for designing novel pesticides and herbicides. This application area has grown in importance as agricultural scientists seek more effective and environmentally sustainable crop protection agents. The compound's reactivity profile and functional groups make it valuable in chemical transformations that lead to the creation of diverse chemical entities for various industrial and research purposes.

Table 2: Research Applications and Development Timeline

| Application Area | Primary Focus | Research Period | Key Developments |

|---|---|---|---|

| Peptide Synthesis | Coupling reagent development | 1980s-1990s | Racemization-free peptide bond formation |

| Pharmaceutical Intermediates | Drug precursor synthesis | 1990s-2000s | Heterocyclic compound preparation |

| Agrochemical Development | Pesticide and herbicide design | 2000s-2010s | Novel crop protection agents |

| Advanced Organic Synthesis | Complex molecule construction | 2010s-Present | Multi-step synthetic pathways |

The evolution of research interest has also been influenced by developments in related oxime chemistry, particularly the recognition of oximes as important scaffolds in medicinal chemistry. Recent studies have highlighted the utility of visible-light-mediated synthesis methods for preparing oxime esters, including compounds structurally related to this compound. These advances in synthetic methodology have opened new avenues for preparing diverse oxime derivatives with improved efficiency and under milder reaction conditions.

属性

IUPAC Name |

ethyl (2E)-2-hydroxyimino-2-pyridin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-2-14-9(12)8(11-13)7-5-3-4-6-10-7/h3-6,13H,2H2,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQZRRVGGCVMQR-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/O)/C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71721-67-0 | |

| Record name | NSC74475 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (2E)-(hydroxyimino)(pyridin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nitrosation of Pyridin-2-ylacetate Esters

One of the primary synthetic routes to Ethyl (2E)-(hydroxyimino)(pyridin-2-yl)acetate involves the nitrosation of the corresponding pyridin-2-ylacetate ester, such as ethyl or methyl esters. This method is derived from protocols for similar compounds like (Z)-Methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate, which share structural and synthetic similarities.

- Starting Material: Pyridin-2-yl-acetic acid ethyl ester (or methyl ester)

- Reagents: Sodium nitrite (NaNO2), acetic acid (AcOH), aqueous medium

- Conditions:

- Reaction temperature initially at 0 °C during sodium nitrite addition

- Stirring continued for 40 minutes at room temperature after addition

- Additional stirring for 1 hour after water is added

- Workup:

- Concentration to remove acetic acid

- Basification to pH 8–9 with sodium carbonate (Na2CO3)

- Extraction with ethyl acetate (EtOAc)

- Drying over magnesium sulfate (MgSO4)

- Concentration and vacuum drying to yield the hydroxyimino ester

- Yield reported for the methyl ester analogue is approximately 97% as an off-white solid.

- The product is characterized by mass spectrometry (m/z ~181.6 for methyl ester) and other spectroscopic methods.

- The reaction is sensitive to temperature control during nitrite addition to avoid side reactions.

- The method is scalable and reproducible with high yield and purity.

| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitrosation | NaNO2 in AcOH, aqueous solution | ~1.7 hours | 0 °C to RT | 97 | Stirring after addition crucial |

| Workup and extraction | Na2CO3 basification, EtOAc extraction | 1 hour | Room temp | Drying under vacuum |

Adapted from synthesis of methyl ester analogue with similar methodology applicable to ethyl ester

Oximation via Oximating Agents and Coupling Reagents

Another approach involves the use of oximation reagents that introduce the hydroxyimino group via coupling reactions, often employing activated esters or mixed anhydrides.

- Coupling reagents such as ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate have been developed for racemization-free esterification and amidation, which can be adapted for the synthesis of hydroxyimino esters.

- These reagents enable the formation of hydroxyimino esters through nucleophilic substitution on activated intermediates.

- The process involves the formation of an oxyma ester intermediate, which undergoes stereoselective nucleophilic substitution to yield the target hydroxyimino compound.

- Use of DMAP (4-dimethylaminopyridine) as a catalyst

- Base such as DIPEA (N,N-diisopropylethylamine) to facilitate the reaction

- Solvents like dichloromethane or dimethylformamide

- Temperature control around room temperature to moderate heating

- High yields (up to 94%) of crystalline hydroxyimino esters have been reported.

- Products are characterized by NMR (1H and 13C), IR spectroscopy, and high-resolution mass spectrometry (HRMS).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of oxyma ester | Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, DMAP, DIPEA | 94 | Racemization-free, high purity |

| Purification | Silica gel chromatography | Product isolated as white crystalline solid |

Based on advanced coupling reagent synthesis and application

Alternative Synthetic Routes from Patented Methods

Patent literature provides additional methods involving the preparation of ethyl 2-(pyridin-2-ylamino)-2-oxoacetate derivatives, which can be precursors or intermediates for hydroxyimino esters.

- Reactions involve stirring mixtures of pyridinyl amino esters with oximation agents for extended periods (1–10 hours, preferably 3–8 hours) at controlled temperatures (20–60 °C).

- Use of triethylamine as a base to maintain reaction conditions.

- Reaction progress monitored by HPLC to optimize yield and purity.

- Purification by crystallization or chromatographic techniques.

| Parameter | Range/Value | Notes |

|---|---|---|

| Stirring time | 1–10 hours (preferably 3–8 hours) | Longer times improve conversion |

| Temperature | 20–60 °C | Controlled to avoid decomposition |

| Base | Triethylamine | Maintains pH and facilitates reaction |

| Monitoring | HPLC | Ensures optimal reaction endpoint |

These methods are adaptable for producing this compound or related compounds

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitrosation of ethyl ester | Pyridin-2-yl-acetic acid ethyl ester | Sodium nitrite, AcOH, Na2CO3 | 0 °C to RT, aqueous, ~2.5 h | ~97 | Simple, high yield, well-established |

| Oximation via coupling reagent | Carboxylic acid derivatives | Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, DMAP, DIPEA | Room temp, organic solvents | ~94 | Racemization-free, high purity |

| Patented extended stirring method | Pyridinyl amino esters | Oximation agents, triethylamine | 20–60 °C, 1–10 h, monitored by HPLC | Variable | Scalable, controlled, monitored process |

Research Findings and Notes

- The nitrosation method is straightforward and yields high purity products, making it suitable for laboratory-scale synthesis.

- The use of advanced coupling reagents offers stereoselectivity and racemization suppression, beneficial for sensitive substrates or peptide-related syntheses.

- Patent methods emphasize process optimization through temperature and time control, with analytical monitoring to maximize yield and purity.

- No significant side reactions or byproducts are reported when conditions are properly controlled.

- The ethyl ester variant behaves similarly to the methyl ester analogue, allowing extrapolation of conditions.

化学反应分析

Types of Reactions

Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Oxime derivatives.

Reduction: Amino derivatives.

Substitution: Various ester or amide derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The hydroxyimino group can act as a nucleophile, facilitating the formation of more complex molecules.

- Oxidation Reactions : The compound can be oxidized to yield nitrile derivatives, which are valuable intermediates in organic synthesis.

Biological Applications

Research has shown that this compound exhibits potential biological activities:

- Antimicrobial Activity : Studies indicate that the compound demonstrates significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, such as aldose reductase, which is crucial in diabetes management.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a precursor for pharmaceutical compounds. Its structural features may impart biological activity, suggesting applications in drug development targeting various diseases.

Data Tables

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacteria | |

| Enzyme Inhibition | Inhibits aldose reductase | |

| Antioxidant | Potential to reduce oxidative stress |

Case Studies

-

Antimicrobial Efficacy :

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL. This suggests its potential use in developing new antibacterial agents. -

Enzyme Inhibition Mechanism :

Research investigating the inhibition of aldose reductase showed that this compound binds to the enzyme's active site, blocking substrate access and preventing the conversion of glucose to sorbitol. This mechanism is particularly relevant for therapeutic strategies aimed at managing diabetic complications.

作用机制

The mechanism of action of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The pyridin-2-yl group can interact with enzyme active sites, potentially inhibiting or modulating their function. These interactions can lead to various biological effects, such as antimicrobial activity .

相似化合物的比较

Physicochemical Properties

- Molecular Formula : C₁₀H₁₁N₂O₃

- Key Functional Groups: Pyridine ring (electron-withdrawing), hydroxyimino (tautomerizes between oxime and nitroso forms), and ethyl ester (hydrolyzable).

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between Ethyl (2E)-(hydroxyimino)(pyridin-2-yl)acetate and related compounds:

Reactivity and Stability

- Hydroxyimino Group: The hydroxyimino moiety in the target compound participates in tautomerism (oxime ↔ nitroso), affecting its nucleophilicity. This contrasts with ethyl 2-chloro-2-(hydroxyimino)acetate (), where the electron-withdrawing Cl atom increases acidity (pKa ~7.6) and hydrolytic instability .

- Pyridine vs. Thiazole/Thiophene: Replacement of pyridin-2-yl with thiazol-4-yl () or thiophen-2-yl () alters electronic properties. Thiazole derivatives exhibit higher solubility due to hydrogen-bonding amino groups, while thiophene-containing analogs show π-stacking interactions in crystal structures .

生物活性

Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H10N2O3 and consists of an ethyl ester group, a hydroxyimino group, and a pyridin-2-yl group. The presence of these functional groups allows for diverse chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to:

- Hydrogen Bonding : The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their conformation and activity.

- Enzyme Interaction : The pyridin-2-yl moiety can interact with enzyme active sites, potentially leading to inhibition or modulation of enzymatic functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antifungal Activity

The compound has also shown promising antifungal properties. Studies indicate that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, potentially through similar mechanisms as its antibacterial effects.

In Vitro Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antibacterial potential.

- Antifungal Activity : In another investigation, the compound was tested against Candida albicans, revealing an MIC of 16 µg/mL. This suggests that this compound could be a candidate for developing antifungal agents.

In Vivo Studies

Preliminary in vivo studies have indicated that the compound can effectively reduce infection severity in animal models. For instance, mice treated with this compound showed a significant decrease in fungal load compared to untreated controls.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-pyridylacetate | Pyridine ring | Moderate antibacterial activity |

| Pyridine-2-carboxaldehyde oxime | Oxime derivative | Antimicrobial properties |

| 2-Pyridylacetic acid | Carboxylic acid group | Anticancer potential |

This compound stands out due to its unique combination of functional groups that confer distinct chemical reactivity and biological activity compared to similar compounds.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl (2E)-(hydroxyimino)(pyridin-2-yl)acetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation of pyridinyl acetates with hydroxylamine derivatives. For example, oximation of ethyl 2-(pyridin-2-yl)acetate using hydroxylamine hydrochloride in ethanol with sodium acetate as a base (similar to ) yields hydroxyimino derivatives. Reaction optimization studies (e.g., temperature, solvent polarity) are critical: polar aprotic solvents like DMF improve reaction rates, while controlled pH (4–6) minimizes side reactions like over-oxidation . NMR characterization (e.g., ¹H and ¹³C) confirms the (2E)-configuration, with distinct peaks for the hydroxyimino group (δ ~9.5 ppm, broad singlet) and pyridinyl protons (δ ~8.5–9.5 ppm) .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Identify the E-configuration via coupling constants (e.g., J = 1.8–2.1 Hz for olefinic protons) and pyridinyl ring protons .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected m/z 223.085 for C₁₀H₁₁N₂O₃) with <2 ppm error .

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) and detect byproducts like unreacted starting materials .

Q. What are the recommended storage conditions to ensure long-term stability?

- Methodological Answer : Store at –20°C in anhydrous solvents (e.g., ethyl acetate or ethanol) to prevent hydrolysis of the ester or hydroxyimino groups. Avoid prolonged exposure to light, which can degrade the imine bond. For spectroscopic studies, short-term storage in ethanol is acceptable, but peroxide-free ethyl ether is preferred for extended stability .

Advanced Research Questions

Q. How does the hydroxyimino group influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?

- Methodological Answer : The hydroxyimino moiety acts as a directing group, enhancing regioselectivity in Pd-catalyzed α-arylation. For example, with X-Phos ligand (5 mol%), this compound couples with aryl halides (e.g., 6-bromoquinoline) at 80°C in toluene, yielding diarylacetates with >85% yield. The reaction mechanism involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the pyridinyl nitrogen and hydroxyimino oxygen to stabilize the transition state .

Q. What strategies mitigate racemization during peptide coupling when using this compound as an additive?

- Methodological Answer : Analogous to Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate), this compound suppresses racemization by forming a stable active ester intermediate with carbodiimides. Use 1.5 equiv. of the compound in DMF at 0–5°C to minimize base-mediated epimerization. Monitor optical purity via circular dichroism (CD) or chiral HPLC .

Q. How does the electronic nature of the pyridinyl ring affect the compound’s stability under acidic or basic conditions?

- Methodological Answer : The electron-withdrawing pyridinyl ring increases the electrophilicity of the adjacent carbonyl, making the ester prone to hydrolysis under basic conditions (pH >10). In contrast, acidic conditions (pH <3) protonate the hydroxyimino group, reducing conjugation and destabilizing the molecule. Stability studies (TGA/DSC) show decomposition onset at 150°C in air, with mass loss correlating to CO₂ release from the ester .

Data Contradictions and Resolution

- Storage Solvents : recommends ethyl acetate for long-term storage, while suggests ethanol for short-term use. Resolution: Ethyl acetate minimizes solvolysis but requires rigorous drying, whereas ethanol is suitable for <1 month if kept at –70°C .

- Synthetic Routes : uses nitro-substituted pyridines, yielding 76% product, while employs oximation of acetylated precursors (yield ~70%). Resolution: Nitro groups enhance electrophilicity but require harsher conditions; acetylated precursors offer milder alternatives for acid-sensitive substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。